molecular formula C14H22ClN B1606806 4-(3-Phenylpropyl)piperidine hydrochloride CAS No. 76000-08-3

4-(3-Phenylpropyl)piperidine hydrochloride

Cat. No. B1606806
CAS RN: 76000-08-3
M. Wt: 239.78 g/mol
InChI Key: DTYWENFVDLKMSK-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound with the following properties:



  • Molecular Formula : C<sub>14</sub>H<sub>22</sub>ClN

  • Molecular Weight : 239.784 g/mol

  • IUPAC Standard InChI : InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H

  • IUPAC Standard InChIKey : DTYWENFVDLKMSK-UHFFFAOYSA-N

  • CAS Registry Number : 76000-08-3

  • Chemical Structure :



Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring with a phenylpropyl group attached. The hydrochloride salt forms due to the presence of the chloride ion. Refer to the provided structure for visual representation.



Chemical Reactions Analysis

The chemical reactivity of 4-(3-Phenylpropyl)piperidine hydrochloride is not explicitly documented in the sources. However, it likely participates in typical piperidine reactions, such as nucleophilic substitutions, acylations, and reductions. Further experimental studies would be needed to elucidate its specific reactions.



Physical And Chemical Properties Analysis


  • State : Solid (as per the provided data)

  • IR Spectrum : Available data not specified

  • Solubility : Solubility in various solvents remains unreported.

  • Melting Point/Boiling Point : Not provided in the sources.


Safety And Hazards

Safety information is crucial when handling any chemical. Unfortunately, the sources do not elaborate on safety aspects. Researchers should consult additional literature or safety data sheets (SDS) for handling precautions, toxicity, and potential hazards.


Future Directions

To advance our understanding of 4-(3-Phenylpropyl)piperidine hydrochloride, future research could focus on:



  • Synthetic Optimization : Investigate efficient synthetic routes.

  • Biological Activity : Explore its pharmacological effects, including potential therapeutic applications.

  • Structure-Activity Relationships : Correlate structural modifications with biological properties.

  • Toxicology Studies : Assess safety profiles and potential adverse effects.


Remember that this analysis is based on available data, and further research is essential for a comprehensive understanding of this compound. 🧪🔬


properties

IUPAC Name

4-(3-phenylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWENFVDLKMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226909
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylpropyl)piperidine hydrochloride

CAS RN

76000-08-3
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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